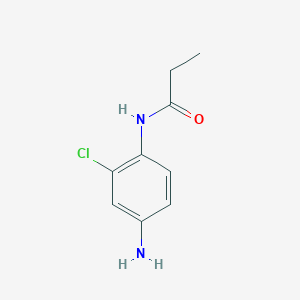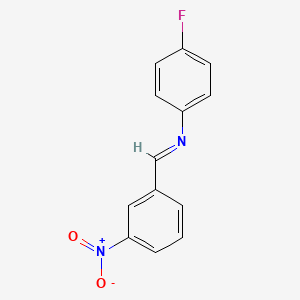
2-Methylthiobenzamid
Übersicht
Beschreibung
2-Methylsulfanyl-benzamide is an organic compound with the molecular formula C8H9NOS It is characterized by a benzamide core with a methylsulfanyl group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
2-Methylsulfanyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylsulfanyl-benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with acetic anhydride to form 2-acetamidobenzenethiol, which is then oxidized to 2-methylsulfanyl-benzamide using oxidizing agents such as sodium hypochlorite (NaOCl) with 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) as a catalyst .
Industrial Production Methods
Industrial production of 2-Methylsulfanyl-benzamide typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylsulfanyl-benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) with TEMPO as a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 2-Methylsulfinyl-benzamide or 2-Methylsulfonyl-benzamide.
Reduction: 2-Aminobenzenethiol.
Substitution: Halogenated derivatives of 2-Methylsulfanyl-benzamide.
Wirkmechanismus
The mechanism of action of 2-Methylsulfanyl-benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylsulfinyl-benzamide: An oxidized form of 2-Methylsulfanyl-benzamide.
2-Chloro-5-methylsulfanyl-benzamide: A halogenated derivative with similar structural features.
2-Methoxy-4-methylsulfanyl-N-(3-pyridinyl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
2-Methylsulfanyl-benzamide is unique due to its specific combination of a benzamide core and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOQDPYTTOKEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359521 | |
| Record name | 2-methylsulfanyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54705-16-7 | |
| Record name | 2-methylsulfanyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions 2-(methylsulfanyl)benzamide can undergo according to the provided research?
A1: The research highlights two key reactions involving 2-(methylsulfanyl)benzamide:
Q2: Is there structural information available about 2-(methylsulfanyl)benzamide?
A2: Yes, one study reports the crystal structure of the oxidized derivative, 2-(methylsulfinyl)benzamide []. While this isn't the structure of 2-(methylsulfanyl)benzamide itself, it provides insight into potential intermolecular interactions. In the crystal, 2-(methylsulfinyl)benzamide molecules form centrosymmetric amide-amide dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further connected through amide-sulfinyl N—H⋯O hydrogen bonds to form a two-dimensional layered framework [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)







![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)
